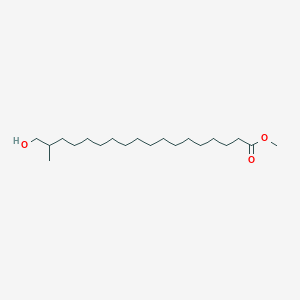

Methyl 18-hydroxy-17-methyloctadecanoate

Description

Properties

CAS No. |

183371-41-7 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl 18-hydroxy-17-methyloctadecanoate |

InChI |

InChI=1S/C20H40O3/c1-19(18-21)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(22)23-2/h19,21H,3-18H2,1-2H3 |

InChI Key |

VJOOEIWIZFHOFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCCCC(=O)OC)CO |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Methyl 18 Hydroxy 17 Methyloctadecanoate and Precursors

Enzymatic Pathways Leading to Hydroxylation and Methyl Branching of Octadecanoic Acid Derivatives

The formation of the core structure of 18-hydroxy-17-methyloctadecanoic acid from a precursor such as octadecanoic acid requires two key enzymatic modifications: the introduction of a methyl branch at the anteiso (n-2) position and the hydroxylation of the terminal (ω) carbon.

The terminal hydroxylation of fatty acids is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). Specifically, enzymes belonging to the CYP4 family are well-known for their ω-hydroxylase activity. These enzymes exhibit a high degree of regioselectivity, preferentially oxidizing the terminal methyl group of a fatty acid chain.

The reaction mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond of the terminal carbon, while the other is reduced to water. This process is dependent on co-factors such as NADPH and a reductase enzyme that transfers electrons to the P450 heme center.

The stereochemistry of this hydroxylation is often specific, though it can vary between different P450 isozymes. For a substrate like 17-methyloctadecanoic acid, the ω-hydroxylase would act on the C18 methyl group. The presence of the methyl branch at the C17 position could potentially influence the enzyme's binding affinity and the precise stereochemical outcome of the hydroxylation, although specific studies on such substrates are limited.

| Enzyme Class | Function | Regioselectivity | Co-factors | Example Substrates |

|---|---|---|---|---|

| Cytochrome P450 (CYP4 family) | Terminal (ω) hydroxylation | High for the terminal methyl group | NADPH, Cytochrome P450 reductase | Lauric acid, Palmitic acid, Stearic acid |

The introduction of a methyl branch at the anteiso position occurs during the de novo synthesis of the fatty acid chain. This process is initiated by the use of a specific branched-chain acyl-CoA as a primer by the fatty acid synthase (FAS) system.

For the synthesis of a 17-methyloctadecanoyl chain, the primer is 2-methylbutyryl-CoA, which is derived from the amino acid L-isoleucine. The branched-chain α-keto acid decarboxylase (BCKA) enzyme catalyzes the decarboxylation of α-keto-β-methylvaleric acid (the transamination product of isoleucine) to form 2-methylbutyryl-CoA.

This branched primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase complex. The major end products of this pathway are typically anteiso-fatty acids with an odd number of carbon atoms. The formation of 17-methyloctadecanoic acid would proceed through this mechanism, with the final chain length being determined by the number of elongation cycles.

Microbial Fermentation Processes and Their Products

While the production of Methyl 18-hydroxy-17-methyloctadecanoate via microbial fermentation has not been specifically reported, the synthesis of its precursors, namely anteiso-branched fatty acids and ω-hydroxy fatty acids, is known to occur in various microorganisms.

Bacteria, particularly species of Bacillus and Listeria, are well-known producers of anteiso-branched fatty acids as major components of their cell membranes. semanticscholar.orgnih.govnih.govillinois.edu These organisms possess the necessary enzymatic machinery for the synthesis of branched-chain primers from amino acids.

The production of ω-hydroxy fatty acids has been demonstrated in various bacteria and yeasts, often through the heterologous expression of cytochrome P450 ω-hydroxylases. For instance, engineered strains of Escherichia coli and Candida tropicalis have been used to produce ω-hydroxy fatty acids from various fatty acid substrates. The biotransformation of fatty acids in these systems can lead to the accumulation of ω-hydroxy fatty acids.

A hypothetical fermentation process for this compound would likely involve a microbial host engineered to express both the pathway for anteiso-branched fatty acid synthesis and a suitable ω-hydroxylase, as well as a fatty acid O-methyltransferase.

| Microorganism Type | Relevant Product | Key Metabolic Pathway | Potential for Engineering |

|---|---|---|---|

| Bacteria (Bacillus, Listeria) | Anteiso-branched fatty acids | Branched-chain amino acid degradation and fatty acid synthesis with branched primers | High |

| Yeast (Candida tropicalis) | ω-hydroxy fatty acids | ω-oxidation of fatty acids via cytochrome P450s | High |

| Engineered E. coli | ω-hydroxy fatty acids | Heterologous expression of ω-hydroxylases | High |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of a modified fatty acid like this compound would be under complex genetic and molecular control, involving the regulation of the fatty acid synthesis, hydroxylation, and methylation pathways.

In bacteria, the expression of genes involved in fatty acid synthesis is often regulated by transcription factors that respond to the availability of fatty acids and their precursors. For example, the FadR and FabR transcription factors in E. coli control the expression of genes for both fatty acid degradation and unsaturated fatty acid biosynthesis. nih.gov In Gram-positive bacteria, the FapR regulator plays a key role in controlling fatty acid synthesis. nih.gov

The expression of cytochrome P450 genes is also tightly regulated. In bacteria, these genes are often found in operons that are induced by the presence of their substrates. In eukaryotes, the regulation is more complex and can involve nuclear receptors that sense the levels of fatty acids and other lipids.

The coordination of these regulatory networks would be crucial for the efficient production of the target molecule. For instance, the expression of the ω-hydroxylase and the fatty acid O-methyltransferase would need to be timed with the synthesis of the 17-methyloctadecanoic acid precursor.

Comparative Biosynthetic Analysis across Different Organisms

While the complete biosynthetic pathway for this compound is not established in any single organism, a comparative analysis of related pathways in different organisms provides insights into its potential origins.

The ability to produce anteiso-branched fatty acids is widespread in bacteria but less common in eukaryotes. This suggests that the initial steps of the pathway are likely of bacterial origin.

The capacity for ω-hydroxylation of fatty acids is found across different kingdoms of life, including bacteria, fungi, plants, and animals, with cytochrome P450s being the primary enzymes involved. However, the specific P450s and their substrate specificities can vary significantly.

Fatty acid O-methyltransferases have also been identified in various organisms, including bacteria and plants.

The co-occurrence of all three enzymatic capabilities in a single organism is likely rare. It is plausible that the biosynthesis of this compound occurs in a specialized organism or could be achieved through synthetic biology by combining genes from different organisms with the desired enzymatic activities. The study of microbial diversity, particularly in unique environments, may yet reveal a natural producer of this or structurally similar complex lipids.

Chemical Synthesis and Derivatization Strategies for Methyl 18 Hydroxy 17 Methyloctadecanoate

Total Synthesis Approaches for Branched and Hydroxy Fatty Acid Methyl Esters

Total synthesis provides a versatile platform to construct complex fatty acids from simpler, readily available starting materials. These methods offer rigorous control over the placement of functional groups and stereocenters, which is crucial for producing structurally defined molecules like methyl 18-hydroxy-17-methyloctadecanoate.

Esterification is a fundamental step, typically performed either at the final stage of a synthesis or to protect a carboxylic acid group while other transformations are carried out. The direct esterification of 18-hydroxy-17-methyloctadecanoic acid to its corresponding methyl ester can be achieved using several standard methods.

Acid-catalyzed esterification is the most common approach. This typically involves reacting the fatty acid with a large excess of methanol (B129727) in the presence of a strong acid catalyst. The reaction is usually heated to reflux to drive the equilibrium towards the product.

Commonly used acidic catalysts include:

Anhydrous Hydrogen Chloride (HCl) in Methanol : A 5% solution is a frequently cited reagent for preparing methyl esters.

Sulfuric Acid (H₂SO₄) in Methanol : Concentrations of 1-10% are effective, though care must be taken with sensitive compounds as concentrated sulfuric acid can be a strong oxidizing agent.

Boron Trifluoride-Methanol (BF₃·MeOH) : This reagent is highly efficient and can often achieve complete esterification under milder conditions than HCl or H₂SO₄.

Alternatively, diazomethane (B1218177) offers a rapid and quantitative method for esterification at room temperature, which is particularly useful for small-scale preparations and for fatty acids with sensitive functional groups. However, the toxicity and explosive nature of diazomethane necessitate specialized handling procedures.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | HCl or H₂SO₄ | Reflux in excess methanol, 2-4 hours | Inexpensive, scalable | Harsh conditions, potential for side reactions |

| Boron Trifluoride Catalysis | BF₃·MeOH complex | Room temperature or gentle heating | High efficiency, milder conditions | Reagent is moisture-sensitive |

| Diazomethane Methylation | CH₂N₂ | Room temperature, rapid reaction | Quantitative, mild, minimal workup | Highly toxic and explosive reagent |

Hydroboration-oxidation is a powerful two-step reaction sequence for the anti-Markovnikov hydration of a double bond, making it an ideal method for introducing a terminal hydroxyl group. To synthesize this compound, this strategy would likely start from a precursor like methyl 17-methyl-17-octadecenoate.

In the first step, a borane (B79455) reagent such as borane dimethyl sulfide (B99878) (BMS) or 9-borabicyclo[3.3.1]nonane (9-BBN) is added across the terminal double bond of the unsaturated fatty acid methyl ester. The boron atom adds to the less substituted carbon (C-18), and a hydrogen atom adds to the more substituted carbon (C-17). The use of sterically hindered boranes like 9-BBN enhances the regioselectivity for the terminal position.

A potential challenge is the partial reduction of the methyl ester group by the borane reagent, which can lead to the formation of a diol as a byproduct. eujournal.org Careful control of reaction conditions, such as temperature and the stoichiometry of the borane reagent, is necessary to minimize this side reaction. eujournal.org

Various oxidation methods can be employed to introduce hydroxyl groups into a fatty acid chain. mdpi.comresearchgate.net For terminal hydroxylation, strategies often begin with the epoxidation of a terminal alkene. The precursor, methyl 17-methyl-17-octadecenoate, can be treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide ring. Subsequent ring-opening of this terminal epoxide under acidic or basic conditions would yield a diol (17,18-dihydroxy), which would require further selective manipulation to achieve the desired 18-hydroxy product.

A more direct route involves the catalytic hydroxylation of C-H bonds. However, achieving high regioselectivity at the terminal methyl group of a long alkyl chain is exceptionally challenging with conventional chemical oxidants. Biocatalytic methods (discussed in section 4.2) are often superior for this purpose.

The introduction of an oxo group can serve as a precursor to a hydroxyl group. For example, a ketone could be installed at the C-17 or C-18 position and then subsequently reduced to the desired alcohol. A photochemical hydroacylation reaction between a terminal alkene and an aldehyde can produce a ketone, which is then easily converted to a hydroxyl derivative via reduction with agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Chemo-enzymatic Synthesis Using Biocatalysts

Chemo-enzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of biocatalysts (enzymes). This strategy is particularly advantageous for reactions that are difficult to control using traditional chemistry, such as the regioselective hydroxylation of unactivated C-H bonds. nih.gov

Enzymes from the cytochrome P450 family are well-known for their ability to hydroxylate fatty acids. nih.gov Specifically, enzymes like P450BM3 and its mutants can catalyze the terminal (ω-hydroxylation) and sub-terminal (ω-1, ω-2) hydroxylation of fatty acids and their esters. nih.gov To synthesize this compound, a whole-cell biocatalysis system using an engineered microorganism (like Escherichia coli or Pseudomonas putida) could be employed. frontiersin.orgrice.edu This system would express a suitable P450 monooxygenase capable of recognizing the branched fatty acid substrate and selectively hydroxylating the terminal C-18 position.

The general workflow would be:

Substrate Synthesis : Chemical synthesis of the precursor, methyl 17-methyloctadecanoate.

Biocatalytic Hydroxylation : Introduction of the precursor into a fermentation culture of the engineered microorganism. The enzyme within the cells would catalyze the conversion to this compound.

Extraction and Purification : Isolation of the final product from the reaction medium.

This approach offers several advantages, including extremely high regioselectivity, mild reaction conditions (room temperature, neutral pH), and a reduced environmental footprint. nih.gov Studies on the biosynthesis of ω-hydroxy medium-chain fatty acids have demonstrated that this strategy can be highly effective, with yields reaching up to 0.86 mol of hydroxylated product per mole of fatty acid substrate. frontiersin.orgrice.edu

| Enzyme Class | Example | Reaction Catalyzed | Relevance to Target Synthesis |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | P450BM3 and variants, AlkBGT system | Regioselective C-H hydroxylation (ω-hydroxylation) | Direct introduction of the C-18 hydroxyl group. |

| Lipases | Candida antarctica lipase (B570770) B (CALB) | Esterification/Transesterification | Final esterification step under mild conditions. |

Regioselective and Stereoselective Synthesis of this compound

Achieving the precise regiochemistry (17-methyl, 18-hydroxy) and stereochemistry (at the C-17 chiral center) requires a carefully planned synthetic route. The synthesis of branched-chain fatty acids often starts with building blocks that already contain the desired branching pattern. researchgate.net

A plausible regioselective strategy could involve a Grignard coupling reaction. For example, a long-chain ω-halo ester, such as methyl 16-bromohexadecanoate, could be coupled with isopropylmagnesium bromide in the presence of a suitable catalyst. This would form the 17-methyl branched skeleton. The terminal hydroxyl group could then be introduced from the ester functionality via reduction.

For stereoselective synthesis, an asymmetric approach is necessary to control the configuration of the C-17 stereocenter. One established method involves the use of chiral auxiliaries. For instance, an Evans auxiliary could be acylated with a long-chain acid, followed by a stereoselective methylation at the α-position (which would become C-17 of the final product). Subsequent removal of the auxiliary and chain extension would provide an enantiomerically enriched precursor for the final hydroxylation and esterification steps.

Another powerful technique is asymmetric organocatalysis, which could be used to synthesize chiral terminal epoxides as key intermediates. nih.gov The enantioselective opening of such an epoxide with an appropriate nucleophile can establish the stereocenter at C-17 while simultaneously setting the stage for the introduction of the C-18 hydroxyl group. nih.gov

Synthesis of Structural Analogues and Mechanistic Probes

The synthetic strategies outlined above are highly adaptable for the creation of structural analogues of this compound. These analogues are valuable as mechanistic probes to study structure-activity relationships in biological systems.

Modifications can be introduced by:

Varying Chain Length : Using different length starting materials in the synthetic sequence can produce analogues with shorter or longer fatty acid backbones.

Altering Branch Position : The position of the methyl group can be moved by selecting different starting materials or by modifying the chain extension and coupling strategies. For example, using different Grignard reagents or alkylating agents can place the branch at positions other than C-17.

Changing Hydroxyl Position : Isomers with the hydroxyl group at different positions (e.g., 17-hydroxy-18-methyl) could be synthesized by reversing the functionality of the starting materials. Hydroboration-oxidation of internal alkenes can be used to introduce hydroxyl groups at non-terminal positions.

Introducing Unsaturation : Double or triple bonds can be incorporated into the alkyl chain using olefination reactions (e.g., Wittig reaction) or elimination reactions at various stages of the synthesis.

By systematically creating a library of these analogues, researchers can investigate how changes in the molecule's structure affect its physical properties and biological function. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 18 Hydroxy 17 Methyloctadecanoate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fatty acid methyl esters (FAMEs). nih.gov For a compound like Methyl 18-hydroxy-17-methyloctadecanoate, GC-MS provides both high-resolution separation and definitive identification.

Derivatization Techniques for GC-MS Analysis

Due to the presence of a polar hydroxyl group, direct GC analysis of this compound can lead to poor peak shape and thermal degradation. restek.com Derivatization is therefore a critical step to increase the compound's volatility and thermal stability. gcms.cz The most common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. restek.comgcms.cz

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The reaction converts the hydroxyl group into a less polar and more volatile TMS ether, resulting in improved chromatographic performance. gcms.cz

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acid Methyl Esters

| Reagent | Derivative Formed | Key Advantages |

| BSTFA + TMCS | Trimethylsilyl (TMS) ether | Highly volatile, stable derivatives; reaction is generally rapid and quantitative. |

| MSTFA | Trimethylsilyl (TMS) ether | Produces volatile by-products that do not interfere with chromatography. |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether | Forms very stable derivatives that yield characteristic mass spectra with an abundant [M-57]+ ion. |

Identification and Quantification in Complex Biological Mixtures

The analysis of this compound in biological samples, such as tissues or fluids, requires robust methods for both identification and quantification. nih.govnih.gov GC-MS, particularly when operated in selected ion monitoring (SIM) mode, offers high sensitivity and selectivity for quantifying trace amounts of the target analyte in a complex matrix. researchgate.netnih.gov

For accurate quantification, an internal standard is typically employed. An ideal internal standard would be a structurally similar compound that is not naturally present in the sample, such as an odd-chain or isotopically labeled version of the analyte. nih.gov By comparing the peak area of the analyte to that of the internal standard, precise and accurate concentration measurements can be achieved.

Fragmentation Patterns and Isomer Differentiation

Electron ionization (EI) mass spectrometry of the derivatized this compound provides a unique fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for identification. The fragmentation of long-chain fatty acid methyl esters is well-characterized. researchgate.net Key fragmentation patterns for the TMS-derivatized form of this compound would include:

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbon bearing the TMS-ether group is a dominant fragmentation pathway. This cleavage results in characteristic ions that are highly indicative of the position of the original hydroxyl group.

McLafferty Rearrangement: A characteristic rearrangement for methyl esters, producing a prominent ion at m/z 74. researchgate.net

Loss of a Methyl Group: A peak corresponding to the loss of a methyl group from the TMS group ([M-15]+) is often observed. rsc.org

Differentiating between isomers, such as positional isomers of the methyl branch or hydroxyl group, is a significant challenge. nih.gov High-resolution capillary GC columns with polar stationary phases are essential for the chromatographic separation of closely related isomers. nih.gov The mass spectra of different isomers, while potentially similar, will exhibit subtle but reproducible differences in the relative abundances of key fragment ions, allowing for their differentiation. For instance, the position of the methyl branch will influence the fragmentation along the aliphatic chain, leading to a unique set of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. While GC-MS is excellent for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of this compound. mdpi.com

¹H NMR (Proton NMR): Provides information about the chemical environment of the hydrogen atoms. Key signals would include the singlet for the methyl ester protons (~3.7 ppm), the multiplet for the proton attached to the hydroxyl-bearing carbon, and the doublet for the branching methyl group. aocs.org The precise chemical shifts and splitting patterns of the protons near the stereocenter at C-17 would be crucial for confirming the structure. aocs.org

¹³C NMR (Carbon-13 NMR): Shows signals for each unique carbon atom in the molecule, allowing for a complete carbon count. The chemical shifts of the carbons bearing the methyl ester, hydroxyl, and methyl branch are highly diagnostic. mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to piece together the spin systems of the long aliphatic chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the positions of the methyl branch and hydroxyl group relative to the rest of the molecule. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.67 (singlet) | ~51.4 |

| -CH(OH)- | ~3.6 (multiplet) | ~70-75 |

| -CH(CH₃)- | ~1.5 (multiplet) | ~30-35 |

| Branch -CH₃ | ~0.85 (doublet) | ~15-20 |

| Terminal -CH₃ | ~0.88 (triplet) | ~14.1 |

Note: These are approximate values and can vary depending on the solvent and other structural features.

Advanced Chromatographic Techniques

While GC-MS is a powerful tool, advanced chromatographic techniques can offer enhanced separation for particularly complex samples or for the isolation of pure this compound.

Multidimensional Gas Chromatography (GCxGC): This technique employs two different capillary columns with orthogonal separation mechanisms. This provides a significant increase in peak capacity and resolution, allowing for the separation of the target compound from a highly complex matrix of other lipids.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, can be used to separate fatty acid methyl esters based on their polarity. The presence of the hydroxyl group in this compound makes it more polar than its non-hydroxylated counterparts, allowing for its separation. researchgate.net HPLC can also be used as a preparative technique to isolate the compound for further analysis by NMR or other methods.

Spectroscopic Methods

In addition to MS and NMR, other spectroscopic methods can provide complementary structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. pjoes.comresearchgate.netpjoes.com The FTIR spectrum of this compound would show characteristic absorption bands for:

A broad O-H stretch from the hydroxyl group (~3300-3500 cm⁻¹).

A strong C=O stretch from the methyl ester group (~1740 cm⁻¹).

C-H stretching and bending vibrations from the aliphatic chain.

A C-O stretching vibration from the ester and alcohol groups.

This method can quickly confirm the presence of the key functional groups in the molecule. optica.org

Development of Standard Reference Materials

The accuracy and reliability of analytical methodologies for the characterization and quantification of "this compound" are fundamentally reliant on the availability of high-purity standard reference materials. The development of such standards is a meticulous process governed by international guidelines to ensure their quality and traceability. While a specific certified reference material (CRM) for "this compound" is not currently widely available, the procedural framework for its creation would follow established protocols for similar complex fatty acid methyl esters. This process is guided by standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.com

The development of a standard reference material for "this compound" would encompass several critical stages, from material synthesis and purification to comprehensive characterization, homogeneity and stability assessments, and finally, value assignment with a detailed uncertainty budget.

Conceptual Framework for Development

The production of a certified reference material for "this compound" would necessitate a multi-faceted approach, beginning with the synthesis of the compound with a high degree of purity. Given the compound's specific stereochemistry, the synthesis would need to be highly controlled to yield the desired isomer.

Purity Assessment and Characterization

A crucial step in the development of a reference material is the exhaustive characterization of its purity. This is not achievable with a single analytical technique but requires a combination of methods to identify and quantify impurities, including structural isomers, residual solvents, and inorganic contaminants. For a compound like "this compound," a mass balance approach is often employed. researchgate.net This involves the separate determination of the main component and all impurities, with the purity of the main component being calculated by subtracting the sum of all impurity mass fractions from 100%. researchgate.net

The analytical techniques that would be employed in this characterization are summarized in the table below.

| Analytical Technique | Purpose in Characterization of this compound |

| Quantitative Nuclear Magnetic Resonance (qNMR) | To determine the purity of the compound by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile organic impurities and structurally related compounds. |

| High-Performance Liquid Chromatography (HPLC) | To separate and quantify non-volatile organic impurities. |

| Karl Fischer Titration | To determine the water content. |

| Thermogravimetric Analysis (TGA) | To assess the content of non-volatile inorganic impurities. |

Homogeneity and Stability Studies

To ensure that every unit of the reference material has the same composition within the stated uncertainty, homogeneity studies are conducted. researchgate.net This involves analyzing a statistically relevant number of units selected randomly from the batch. Both within-unit and between-unit homogeneity are assessed.

Stability studies are equally critical to establish the shelf-life of the reference material and the appropriate storage conditions. researchgate.net Short-term stability studies are often performed under accelerated conditions (e.g., elevated temperatures) to predict the impact of shipping, while long-term stability studies are conducted under the recommended storage conditions to determine the expiry date. researchgate.net

Value Assignment and Uncertainty

The certified value of the reference material, typically the purity, is assigned based on the data from the characterization studies. researchgate.net An uncertainty budget is then meticulously calculated, taking into account contributions from the characterization, homogeneity, and stability assessments. researchgate.net This is crucial for establishing the metrological traceability of the standard.

Role of Inter-laboratory Comparisons

To further validate the certified value and ensure the competence of the producing laboratory, inter-laboratory comparisons are often organized. dergipark.org.trresearchgate.net In such studies, samples of the candidate reference material are sent to a number of qualified, independent laboratories for analysis. The results from these laboratories are then statistically evaluated to confirm the assigned value and its uncertainty. dergipark.org.tr This process enhances the confidence in the reference material and its international acceptance.

The development of a certified reference material for "this compound" would be a significant step forward for research in fields where this compound is of interest, enabling more accurate and comparable analytical results across different laboratories and studies.

Structure Activity Relationship Sar and Structural Analogue Investigations

Emerging Research Applications and Future Directions for Methyl 18 Hydroxy 17 Methyloctadecanoate

Biotechnological Production and Optimization

The chemical synthesis of complex lipids like Methyl 18-hydroxy-17-methyloctadecanoate often involves multiple, challenging steps. Consequently, biotechnological routes are emerging as a promising, sustainable alternative. researchgate.net The production of hydroxy fatty acids (HFAs) and their derivatives can be achieved through whole-cell biotransformation or enzymatic catalysis.

Key enzymatic systems for HFA production include:

Fatty Acid Hydratases (FAHs): These enzymes catalyze the regioselective hydration of unsaturated fatty acids to produce HFAs. researchgate.net Research has identified various FAHs with different selectivities for the position of the hydroxyl group. researchgate.net

Cytochrome P450 (CYP) Monooxygenases: These enzymes can introduce hydroxyl groups at various positions on the fatty acid chain, including the terminal (ω) and sub-terminal (ω-1) carbons, offering a green alternative to chemical synthesis. oipub.com

Table 1: Enzymatic Systems for Potential Production of Hydroxy Fatty Acid Precursors

| Enzyme Class | Reaction Type | Potential Relevance for Synthesis |

| Fatty Acid Hydratases (FAHs) | Hydration of double bonds | Could produce hydroxylated C18 fatty acid precursors. researchgate.net |

| Cytochrome P450s (CYPs) | Hydroxylation | Can introduce hydroxyl groups at terminal positions of fatty acids. oipub.com |

| Lipases | Esterification/Transesterification | Could catalyze the final methylation step. mdpi.comcaymanchem.com |

Potential in Bioactive Compound Discovery and Drug Development

Branched FAHFAs are a class of bioactive lipids with demonstrated therapeutic potential. nih.govresearchgate.net They have been shown to possess anti-diabetic and anti-inflammatory properties, and a correlation has been observed between FAHFA levels and insulin (B600854) sensitivity. mdpi.comacs.org The discovery of new FAHFAs, including potentially this compound, is therefore of significant interest for drug development.

The specific structural features of this compound could confer unique biological activities. The "magic methyl" effect, where the addition of a methyl group to a molecule can significantly alter its pharmacological properties, is a well-established concept in medicinal chemistry. mdpi.com This methyl group could influence the compound's binding affinity to biological targets, its metabolic stability, and its cell permeability. mdpi.com For instance, the terminal branching is similar to that of 18-methyleicosanoic acid (MEA), the primary fatty acid on the surface of mammalian hair, which is crucial for creating a protective, hydrophobic layer. nih.gov This suggests that lipids with this substitution pattern may have specific interactions with proteins and membranes.

Role in Lipidomics and Metabolomics Research

Untargeted metabolomics and lipidomics are powerful technologies for discovering novel bioactive lipids and for identifying biomarkers of disease. nih.gov The identification and quantification of complex lipids like this compound in biological samples rely heavily on advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). metabolomicsworkbench.org

In a typical lipidomics workflow, lipids are extracted from a biological matrix (e.g., plasma, adipose tissue) and then separated by chromatography before being detected and fragmented by a mass spectrometer. metabolomicsworkbench.org The resulting fragmentation patterns provide structural information that allows for the identification of the lipid species. The development of comprehensive lipid datasets and retention index prediction models is crucial for accurately annotating the vast number of FAHFA regioisomers that can exist. nih.govresearchgate.net The presence and abundance of specific FAHFAs, potentially including this compound, could serve as biomarkers for metabolic diseases like type 1 diabetes. metabolomicsworkbench.org

Environmental and Industrial Applications

Hydroxy fatty acids and their esters have a wide range of industrial applications due to their unique functional properties. They are valuable oleochemicals used in the manufacturing of:

Biolubricants: The presence of the hydroxyl group can improve lubricity and thermal stability. mdpi.com

Polymers and Resins: HFAs can be used as monomers for the synthesis of bio-based polymers. mdpi.com

Cosmetics: Long-chain fatty acid esters are used as emollients and conditioning agents.

Furthermore, specific fatty acids can serve as environmental biomarkers. For example, 3-hydroxy fatty acids are used to quantify endotoxins and Gram-negative bacteria in environmental samples like atmospheric aerosols. gerli.comavantiresearch.com The unique structure of this compound could potentially make it a specific biomarker for certain microorganisms or environmental conditions, although this has yet to be explored.

Advanced Computational Modeling and Chemoinformatics

Computational modeling and chemoinformatics are increasingly vital in lipid research. These tools can predict the physicochemical properties of molecules, simulate their interactions with biological systems, and guide the design of new compounds.

Table 2: Computational Approaches in Lipid Research

| Modeling Technique | Application | Relevance to this compound |

| COSMO-RS | Predicts solubility and partitioning | Could model its behavior in lipid-based drug delivery systems. nih.gov |

| Molecular Docking | Simulates binding to protein targets | Can identify potential enzyme targets (e.g., lipases) and predict binding affinity. mdpi.com |

| Process Simulation | Optimizes production processes | Can be used to model and optimize biotechnological or chemical synthesis routes. cetjournal.it |

For example, models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict the solubility of fatty acid esters in various solvents, which is crucial for designing lipid-based drug formulations. nih.gov Molecular docking studies can be employed to screen for potential protein targets and to understand how the specific structure of this compound, including its hydroxyl and methyl groups, influences binding to enzymes like pancreatic lipase (B570770). mdpi.com Furthermore, process simulation can be used to analyze and optimize the reaction kinetics of its production. cetjournal.it

Addressing the Specificity of the 18-hydroxy-17-methyl Substitution Pattern

The terminal iso or anteiso branching of fatty acids, created by a methyl group at the (n-1) or (n-2) position, respectively, significantly impacts the physical properties of lipids. The 17-methyl substitution in an 18-carbon chain classifies this compound as an iso fatty acid derivative. This terminal branching disrupts the orderly packing of acyl chains, which can lower the melting point and alter the fluidity of cell membranes.

The combination of a terminal hydroxyl group (at C18) and the adjacent methyl group (at C17) is particularly noteworthy. This specific pattern could influence how the molecule anchors into lipid membranes or interacts with protein binding pockets. The hydroxyl group can participate in hydrogen bonding, while the nearby methyl group creates steric hindrance and a hydrophobic patch. This unique terminal structure could be a key determinant of its biological function, potentially mediating specific protein-lipid interactions or influencing membrane-associated processes. The study of 18-methyleicosanoic acid (MEA) in hair fibers has shown that such terminally branched lipids are crucial for forming highly specific, covalently-bound surface layers, highlighting the importance of this structural motif. nih.gov

Q & A

Q. What analytical frameworks exist for resolving conflicting biological assay results involving derivatives?

- Methodological Answer: Employ orthogonal assay platforms (e.g., cell-based vs. biochemical assays) to confirm activity. Use structure-activity relationship (SAR) studies to identify critical functional groups. Cross-validate findings with metabolomic or proteomic datasets to rule off-target effects. Transparently report all negative results and experimental limitations in supplementary materials .

Guidance for Data Presentation

- Tables/Figures: Include raw DSC data (e.g., onset , enthalpy changes) and comparative chromatograms in supplementary files. Follow Journal of Materials Chemistry A guidelines for graphical abstracts, avoiding excessive chemical structures .

- Data Contradictions: Discuss methodological differences (e.g., calibration standards in DSC) in the "Discussion" section. Propose validation experiments to reconcile discrepancies .

- Reproducibility: Adhere to Beilstein Journal of Organic Chemistry standards for experimental details, ensuring all synthetic steps and characterization data are traceable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.